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Abstract
This technical guide provides a comprehensive overview of 4-(3-bromophenyl)oxane-4-
carboxylic acid, a heterocyclic compound with significant potential as a building block in

medicinal chemistry and materials science. The document details the molecule's structural and

physicochemical properties, outlines a robust and reproducible synthetic pathway, and

describes standard analytical techniques for its structural elucidation and characterization. The

guide is intended for researchers, chemists, and drug development professionals, offering field-

proven insights into the causality behind experimental choices and protocols. The strategic

importance of the oxane (tetrahydropyran) ring and the bromophenyl moiety are discussed in

the context of modern drug discovery and synthetic chemistry.

Compound Profile and Structural Identification
4-(3-bromophenyl)oxane-4-carboxylic acid is a derivative of tetrahydropyran (also known as

oxane) featuring a quaternary carbon at the 4-position. This carbon is substituted with both a

carboxylic acid group and a 3-bromophenyl group. The presence of the bromine atom on the

aromatic ring provides a reactive handle for further synthetic modifications, such as palladium-

catalyzed cross-coupling reactions, making it a versatile intermediate.[1] The oxane ring is a

privileged scaffold in medicinal chemistry, often used to improve physicochemical properties

like solubility and metabolic stability.[2][3][4][5]
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Table 1: Chemical Identifiers and Properties

Identifier Value Source

CAS Number 179420-77-0 [6][7]

Molecular Formula C₁₂H₁₃BrO₃ [6][7]

Molecular Weight 285.13 g/mol [6][7]

IUPAC Name
4-(3-bromophenyl)tetrahydro-

2H-pyran-4-carboxylic acid
[8]

SMILES
C1C(OCC(C1)

(C(=O)O)C2=CC(=CC=C2)Br)
(Computed)

InChIKey (Computed) (Computed)

Chemical Structure Diagram
The 2D chemical structure of the title compound is presented below. The diagram highlights the

key functional groups: the oxane ring, the quaternary α-carbon, the carboxylic acid, and the

meta-substituted bromophenyl ring.

Caption: 2D structure of 4-(3-bromophenyl)oxane-4-carboxylic acid.

Synthesis and Purification
The synthesis of α-aryl carboxylic acids with a quaternary center is a common challenge in

organic chemistry.[9][10] A robust and logical approach for synthesizing 4-(3-
bromophenyl)oxane-4-carboxylic acid involves a two-step process starting from

commercially available materials: 3-bromophenylacetonitrile and bis(2-chloroethyl) ether. This

method first constructs the quaternary center via alkylation, followed by hydrolysis of the nitrile

to the desired carboxylic acid.

Synthetic Workflow Diagram
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3-Bromophenylacetonitrile

Step 1: Cyclization
(S_N2 Alkylation)

Bis(2-chloroethyl) ether Strong Base (e.g., NaH)
Solvent (e.g., DMF)

4-(3-bromophenyl)oxane-4-carbonitrile

Step 2: Nitrile Hydrolysis

H₂SO₄ / H₂O
Heat

4-(3-bromophenyl)oxane-4-carboxylic acid

Purification
(Recrystallization or Chromatography)

Click to download full resolution via product page

Caption: Workflow for the synthesis of the target compound.
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Experimental Protocol: Synthesis
Step 1: Synthesis of 4-(3-bromophenyl)oxane-4-carbonitrile

Rationale: This step involves a double alkylation of the α-carbon of 3-

bromophenylacetonitrile. A strong, non-nucleophilic base like sodium hydride (NaH) is

required to deprotonate the relatively acidic α-proton, forming a carbanion. This carbanion

then acts as a nucleophile, attacking the electrophilic carbons of bis(2-chloroethyl) ether in

two sequential intramolecular SN2 reactions to form the oxane ring. Dimethylformamide

(DMF) is an excellent polar aprotic solvent for this type of reaction, as it solubilizes the

reagents and facilitates the SN2 mechanism.

Procedure:

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,

thermometer, and nitrogen inlet, add sodium hydride (2.2 eq., 60% dispersion in mineral

oil).

Wash the NaH with dry hexanes under nitrogen to remove the mineral oil, then carefully

decant the hexanes.

Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.

Slowly add a solution of 3-bromophenylacetonitrile (1.0 eq.) in anhydrous DMF to the NaH

suspension. Allow the mixture to stir for 30 minutes at 0 °C.

Add bis(2-chloroethyl) ether (1.1 eq.) dropwise via syringe, ensuring the internal

temperature does not exceed 10 °C.

After the addition is complete, allow the reaction to warm to room temperature and then

heat to 60-70 °C for 12-18 hours, monitoring by TLC or LC-MS until the starting material is

consumed.

Cool the reaction to room temperature and quench carefully by the slow addition of water.

Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash

with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced
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pressure to yield the crude nitrile intermediate.

Step 2: Hydrolysis to 4-(3-bromophenyl)oxane-4-carboxylic acid

Rationale: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic

acids. Concentrated sulfuric acid in water provides the necessary hydronium ions to

protonate the nitrile nitrogen, activating it for nucleophilic attack by water. Heating is required

to drive the reaction, which proceeds through an amide intermediate, to completion.

Procedure:

Combine the crude 4-(3-bromophenyl)oxane-4-carbonitrile from Step 1 with a 1:1 mixture

of concentrated sulfuric acid and water.

Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 6-12 hours.

Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate.

Cool the reaction mixture to room temperature and then pour it over crushed ice.

A precipitate of the crude carboxylic acid should form. If not, adjust the pH to 1-2 with a

saturated NaOH solution.

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

Purification Protocol
Rationale: Recrystallization is an effective method for purifying the final solid product. The

choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not

when cold, while impurities remain soluble at all temperatures or are insoluble. A mixture of

ethanol and water is often suitable for moderately polar compounds like this carboxylic acid.

Procedure:

Dissolve the crude carboxylic acid in a minimum amount of hot ethanol.

Slowly add hot water until the solution becomes slightly turbid (cloudy).

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to

maximize crystal formation.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold

ethanol/water, and dry under vacuum.

Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized 4-(3-bromophenyl)oxane-4-carboxylic
acid requires a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C

NMR, IR spectroscopy, and mass spectrometry provide a unique fingerprint for the molecule.

Analytical Workflow Diagram

Purified Solid Product

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(e.g., ESI-MS)

IR Spectroscopy
(FT-IR)

Structure Confirmed

Click to download full resolution via product page

Caption: Standard analytical workflow for structural confirmation.

Expected Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the title compound. These

values are based on established principles of spectroscopy and data from analogous

structures.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~11-12 br s 1H -COOH

The acidic proton

of a carboxylic

acid is typically a

broad singlet far

downfield.

~7.6-7.2 m 4H Ar-H

Aromatic protons

on the

bromophenyl ring

will appear as a

complex

multiplet.

~4.0-3.8 m 2H -OCH₂ (axial)

Protons on

carbons adjacent

to the ring

oxygen are

deshielded.

~3.8-3.6 m 2H
-OCH₂

(equatorial)

Diastereotopic

protons of the

oxane ring often

show complex

splitting.

~2.4-2.2 m 2H -CCH₂ (axial)

Protons on

carbons beta to

the ring oxygen.

~2.1-1.9 m 2H
-CCH₂

(equatorial)

Diastereotopic

protons of the

oxane ring.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment Rationale

~178-182 C=O
Carboxylic acid carbonyl

carbon.

~140-142 Ar-C (ipso to oxane)
Quaternary aromatic carbon

attached to the ring.

~132-135 Ar-CH Aromatic methine carbons.

~128-131 Ar-CH Aromatic methine carbons.

~125-127 Ar-CH Aromatic methine carbons.

~122-124 Ar-C-Br
Aromatic carbon bearing the

bromine atom.

~63-65 -OCH₂
Carbons adjacent to the ring

oxygen.

~45-48 C (quaternary) The sp³ quaternary carbon.

~33-36 -CCH₂
Carbons beta to the ring

oxygen.

Table 4: Predicted IR and MS Data

Technique Expected Value Assignment

FT-IR (cm⁻¹) 2500-3300 (broad) O-H stretch of carboxylic acid

~1700 C=O stretch of carboxylic acid

~1210-1320 C-O stretch

~1050-1150 C-O-C stretch of ether

MS (ESI-) m/z ~283, 285

[M-H]⁻, showing characteristic

~1:1 isotopic pattern for one

bromine atom.

Applications and Future Directions
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4-(3-bromophenyl)oxane-4-carboxylic acid is a valuable molecular scaffold for several

reasons:

Medicinal Chemistry: The oxane ring is a recognized bioisostere for less stable or more

lipophilic groups, often improving aqueous solubility, metabolic stability, and overall

pharmacokinetic profiles.[3][4][5][11] The carboxylic acid provides a key hydrogen bonding

group capable of interacting with biological targets like enzymes and receptors.

Synthetic Versatility: The bromophenyl group is a cornerstone of synthetic utility.[1][12][13] It

readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck,

Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse aryl, alkyl, or

nitrogen-containing substituents. This enables the rapid generation of compound libraries for

structure-activity relationship (SAR) studies.

Materials Science: Aryl-heterocyclic structures are foundational in the development of

organic electronics and functional polymers. The defined geometry and reactive handle of

this molecule could be exploited in the synthesis of novel materials with tailored electronic or

photophysical properties.[1]

Future research could focus on utilizing this building block in the synthesis of novel kinase

inhibitors, GPCR modulators, or other therapeutic agents where the combination of a rigid

scaffold and a modifiable aromatic ring is desirable. Its application in creating novel polymers or

ligands for catalysis also represents a promising avenue for exploration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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